molecular formula C21H14N4O3S B14419851 6-Oxo-3-(2-{4-[2-(pyridin-3-yl)-1,3-thiazol-4-yl]phenyl}hydrazinylidene)cyclohexa-1,4-diene-1-carboxylic acid CAS No. 82099-62-5

6-Oxo-3-(2-{4-[2-(pyridin-3-yl)-1,3-thiazol-4-yl]phenyl}hydrazinylidene)cyclohexa-1,4-diene-1-carboxylic acid

Cat. No.: B14419851
CAS No.: 82099-62-5
M. Wt: 402.4 g/mol
InChI Key: VDLSQHLVHBQQOR-UHFFFAOYSA-N
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Description

6-Oxo-3-(2-{4-[2-(pyridin-3-yl)-1,3-thiazol-4-yl]phenyl}hydrazinylidene)cyclohexa-1,4-diene-1-carboxylic acid is a complex organic compound featuring a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Oxo-3-(2-{4-[2-(pyridin-3-yl)-1,3-thiazol-4-yl]phenyl}hydrazinylidene)cyclohexa-1,4-diene-1-carboxylic acid typically involves multi-step organic reactions. One common method involves the use of hydrazonoyl halides and hydrazinecarbothioamide in ethanol and triethylamine . The reaction conditions are carefully controlled to ensure the formation of the desired product with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-Oxo-3-(2-{4-[2-(pyridin-3-yl)-1,3-thiazol-4-yl]phenyl}hydrazinylidene)cyclohexa-1,4-diene-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

6-Oxo-3-(2-{4-[2-(pyridin-3-yl)-1,3-thiazol-4-yl]phenyl}hydrazinylidene)cyclohexa-1,4-diene-1-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Oxo-3-(2-{4-[2-(pyridin-3-yl)-1,3-thiazol-4-yl]phenyl}hydrazinylidene)cyclohexa-1,4-diene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular interactions and pathways are ongoing to fully elucidate its mechanism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Oxo-3-(2-{4-[2-(pyridin-3-yl)-1,3-thiazol-4-yl]phenyl}hydrazinylidene)cyclohexa-1,4-diene-1-carboxylic acid is unique due to its specific combination of functional groups and structural features

Properties

CAS No.

82099-62-5

Molecular Formula

C21H14N4O3S

Molecular Weight

402.4 g/mol

IUPAC Name

2-hydroxy-5-[[4-(2-pyridin-3-yl-1,3-thiazol-4-yl)phenyl]diazenyl]benzoic acid

InChI

InChI=1S/C21H14N4O3S/c26-19-8-7-16(10-17(19)21(27)28)25-24-15-5-3-13(4-6-15)18-12-29-20(23-18)14-2-1-9-22-11-14/h1-12,26H,(H,27,28)

InChI Key

VDLSQHLVHBQQOR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=NC(=CS2)C3=CC=C(C=C3)N=NC4=CC(=C(C=C4)O)C(=O)O

Origin of Product

United States

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